4-Ethoxy-3-(imidazol-1-ylmethyl)benzaldehyde (CAS 876708-60-0): A Comprehensive Guide to Synthesis, Physicochemical Profiling, and Applications in Targeted Drug Discovery
4-Ethoxy-3-(imidazol-1-ylmethyl)benzaldehyde (CAS 876708-60-0): A Comprehensive Guide to Synthesis, Physicochemical Profiling, and Applications in Targeted Drug Discovery
Executive Summary
4-Ethoxy-3-(imidazol-1-ylmethyl)benzaldehyde (CAS: 876708-60-0) is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry and targeted drug discovery[1]. Structurally, it combines an electrophilic aldehyde handle with a metal-coordinating imidazole pharmacophore. This whitepaper provides an in-depth technical analysis of its physicochemical properties, upstream synthetic methodologies, and downstream applications, specifically focusing on reductive amination workflows and metalloenzyme (CYP450) coordination.
Chemical Identity & Physicochemical Profiling
Understanding the baseline physicochemical properties of this intermediate is critical for predicting its behavior in both synthetic workflows and biological assays. The ethoxy group provides lipophilicity to occupy small hydrophobic pockets, while the imidazole ring introduces a highly polar, ionizable center[2],[3].
| Property | Value |
| CAS Registry Number | 876708-60-0 |
| Chemical Name | 4-Ethoxy-3-(1H-imidazol-1-ylmethyl)benzaldehyde |
| Molecular Formula | C13H14N2O2 |
| Molecular Weight | 230.26 g/mol |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 (Aldehyde O, Ether O, Imidazole N) |
| Rotatable Bonds | 5 |
Strategic Utility in Medicinal Chemistry
The architectural design of CAS 876708-60-0 is highly intentional for drug development:
-
The Imidazole Pharmacophore: Imidazole rings are ubiquitous in biochemistry due to their ability to act as hydrogen bond acceptors/donors and participate in
stacking[3]. More importantly, the unhindered nitrogen of the imidazole ring acts as a classic "Type II" ligand that directly coordinates to the heme iron (FeIII) of metalloenzymes like Cytochrome P450 (CYP450)[4],[5]. This makes the compound an ideal precursor for synthesizing CYP51 inhibitors (antifungals) or aromatase inhibitors (oncology)[6]. -
The Aldehyde Handle: The benzaldehyde moiety provides a highly reactive electrophilic center for carbon-carbon (e.g., Knoevenagel condensation) or carbon-nitrogen (e.g., reductive amination) bond formation, enabling the rapid generation of diverse compound libraries[7].
Upstream Synthesis Methodology
To ensure high yield and regioselectivity, the synthesis of this building block requires careful orchestration of protecting group chemistry and radical reactions.
Causality in Experimental Design: A direct radical bromination of 4-ethoxy-3-methylbenzaldehyde would likely result in the unwanted oxidation of the sensitive aldehyde group to a carboxylic acid. Therefore, a self-validating protocol necessitates the transient protection of the aldehyde as an acetal prior to the Wohl-Ziegler bromination[8].
-
O-Alkylation: 3-Methyl-4-hydroxybenzaldehyde is reacted with ethyl bromide (
, DMF) to yield 4-ethoxy-3-methylbenzaldehyde. -
Acetal Protection: The aldehyde is protected using ethylene glycol and catalytic
-toluenesulfonic acid ( ) in refluxing toluene using a Dean-Stark apparatus. -
Benzylic Bromination (Wohl-Ziegler Reaction): The protected intermediate undergoes benzylic bromination using N-bromosuccinimide (NBS) and a radical initiator like AIBN[9]. NBS provides a low, steady concentration of
, which undergoes homolytic cleavage. The resulting bromine radicals selectively abstract the weak benzylic hydrogen, forming a resonance-stabilized benzylic radical that subsequently reacts to form the bromomethyl derivative[10],[11],[8]. -
Nucleophilic Substitution (
): The bromomethyl intermediate is reacted with imidazole and in a polar aprotic solvent. The basic conditions deprotonate the imidazole, enhancing its nucleophilicity for the displacement of the bromide. -
Deprotection: Mild acidic hydrolysis (e.g., aqueous HCl in THF) cleaves the acetal, revealing the target compound.
Figure 1: Five-step upstream synthetic workflow for 4-Ethoxy-3-(imidazol-1-ylmethyl)benzaldehyde.
Downstream Application: Reductive Amination Protocol
The most common downstream application of this aldehyde is the synthesis of complex secondary and tertiary amines via reductive amination. Sodium triacetoxyborohydride (
Causality in Reagent Selection:
Unlike sodium borohydride (
Step-by-Step Methodology
-
Imine Formation: In a flame-dried round-bottom flask, dissolve 1.0 equivalent of 4-Ethoxy-3-(imidazol-1-ylmethyl)benzaldehyde and 1.1 equivalents of the desired primary or secondary amine in anhydrous 1,2-dichloroethane (DCE)[7],[12].
-
Catalysis: Add 1.0–2.0 equivalents of glacial acetic acid (AcOH). Note: AcOH accelerates imine formation and protonates the intermediate, making it more susceptible to hydride attack[7].
-
Reduction: Add 1.4 to 1.5 equivalents of Sodium Triacetoxyborohydride (STAB) portion-wise at room temperature.
-
Agitation: Stir the reaction mixture under a nitrogen atmosphere for 2–12 hours. Monitor reaction progress via LC-MS.
-
Quenching & Workup: Quench the reaction with saturated aqueous
to neutralize the acetic acid and quench excess STAB. Extract the aqueous layer with dichloromethane (DCM). -
Purification: Dry the combined organic layers over anhydrous
, concentrate under reduced pressure, and purify via flash column chromatography (DCM/MeOH gradient).
Figure 2: Mechanistic pathway of reductive amination utilizing Sodium Triacetoxyborohydride (STAB).
Mechanistic Insights: Metalloenzyme Inhibition
When derivatives synthesized from this compound bind to target metalloenzymes (e.g., CYP450s), the binding is typically biphasic. The hydrophobic ethoxy-phenyl moiety anchors the molecule in the lipophilic substrate-binding pocket. Subsequently, the unhindered imidazole nitrogen coordinates axially to the ferric (FeIII) heme iron[4],[5].
This coordination displaces the native axial water molecule, shifting the heme iron from a high-spin to a low-spin state. This shift can be quantitatively observed via UV-Vis spectroscopy (yielding a classic Type II difference spectrum) or EPR spectroscopy[5]. By locking the iron in this low-spin state, the imidazole derivative effectively halts the catalytic cycle of the enzyme, preventing the necessary activation of molecular oxygen[5],[6].
References
Sources
- 1. 3-((1H-imidazol-1-yl)methyl)-4-ethoxybenzaldehyde , 876708-60-0 - CookeChem [cookechem.com]
- 2. molcore.com [molcore.com]
- 3. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interactions of Cytochrome P450s with their Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Exploring the Role of CYP3A4 Mediated Drug Metabolism in the Pharmacological Modulation of Nitric Oxide Production [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Bromination - Common Conditions [commonorganicchemistry.com]
- 10. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
